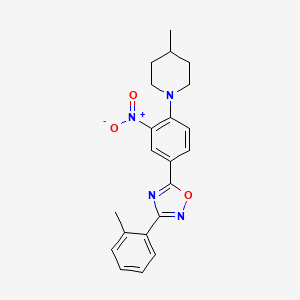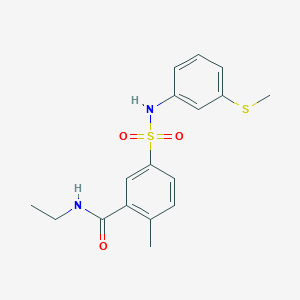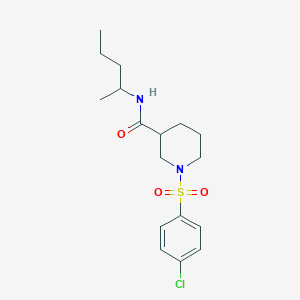
N-((2-hydroxyquinolin-3-yl)methyl)-2-(4-methoxyphenyl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-2-(4-methoxyphenyl)-N-phenylacetamide, commonly known as HQPA, is a synthetic compound belonging to the class of N-phenylacetamides. HQPA has been widely studied for its potential applications in various scientific research fields due to its unique chemical and biological properties.
作用机制
The mechanism of action of HQPA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. HQPA has been shown to inhibit the activity of the protein kinases AKT and ERK, which are involved in the regulation of cell growth and survival. HQPA has also been found to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
HQPA has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and modulation of various signaling pathways involved in cancer cell growth and survival. HQPA has also been found to possess significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of HQPA is its potent anticancer activity against a wide range of cancer cell lines, making it a potential candidate for the development of new anticancer drugs. HQPA also possesses significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of HQPA is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.
未来方向
There are several potential future directions for research on HQPA. One area of interest is the development of more effective synthetic methods for HQPA, which could improve its bioavailability and effectiveness in vivo. Another area of interest is the investigation of the potential synergistic effects of HQPA with other anticancer drugs, which could enhance its anticancer activity and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of HQPA and its potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
合成方法
HQPA can be synthesized by reacting 2-hydroxy-3-quinolinecarboxaldehyde with 4-methoxyphenylacetic acid and aniline in the presence of a suitable catalyst. The reaction proceeds via a condensation process, resulting in the formation of HQPA as a white crystalline solid.
科学研究应用
HQPA has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. HQPA has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. HQPA has also been found to possess significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-30-22-13-11-18(12-14-22)15-24(28)27(21-8-3-2-4-9-21)17-20-16-19-7-5-6-10-23(19)26-25(20)29/h2-14,16H,15,17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGMSWRFOWWZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711626.png)
![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B7711629.png)

![4-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7711637.png)

![3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711653.png)


![2-[1-(2,5-dichlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7711698.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7711714.png)